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Compound of Interest

Compound Name: Methyl 4-oxohexanoate

Cat. No.: B1581184

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxohexanoate is a keto ester of significant interest in organic synthesis, serving as a
versatile building block for various pharmaceuticals and fine chemicals. A thorough
understanding of its spectral characteristics is paramount for its identification, purification, and
elucidation of its role in complex chemical reactions. This technical guide provides a
comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for methyl 4-oxohexanoate, complete with detailed experimental
protocols and data interpretation.

Molecular Structure and Properties

Property Value

IUPAC Name methyl 4-oxohexanoate
Molecular Formula C7H1203

Molecular Weight 144.17 g/mol

CAS Number 2955-62-6

Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen
framework of an organic molecule.

IH NMR Spectral Data

Predicted *H NMR data in CDClsz (400 MHz):

Chemical Shift ()

Multiplicity Integration Assignment
ppm
3.67 S 3H -OCHs
2.74 t,J=6.4Hz 2H -CH2-C(=0)-
2.58 t,J=6.4 Hz 2H -C(=0)-CHa-
2.44 q,J=7.3Hz 2H -CH2-CHs
1.06 t,J=7.3Hz 3H -CH2-CHs

13C NMR Spectral Data

The following table summarizes the available :3C NMR spectral data.[1]

Chemical Shift (8) ppm Assighment
209.5 C=0 (ketone)
173.2 C=0 (ester)
51.7 -OCHs

36.8 -CH2-C(=0)-
35.8 -C(=0)-CHa-
27.9 -CH2-CHs
7.8 -CH2-CHs

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-oxohexanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor

phase IR spectrum of methyl 4-oxohexanoate is available.[1]

Wavenumber (cm—?) Intensity Assignment

~1740 Strong C=0 stretch (ester)
~1715 Strong C=0 stretch (ketone)
~2970 Medium C-H stretch (alkane)
~1170 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Gas chromatography-mass spectrometry (GC-MS) data is available for methyl

4-oxohexanoate.[1]

m/z Relative Intensity Assignment

115 High [M - OCHs]*

87 Medium [M - CsHs0]*

57 High [CaHo]* or [C3HsO]*
55 Medium [CaH7]*

29 Medium [C2Hs]*

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility

and data comparison.

NMR Spectroscopy

Sample Preparation:
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» Dissolve approximately 10-20 mg of methyl 4-oxohexanoate in about 0.6 mL of deuterated
chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).
o Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
e Spectrometer: A 400 MHz (or higher) NMR spectrometer.
e 'HNMR:

o Acquire the spectrum using a standard pulse program.

o Set the spectral width to cover the range of -1 to 10 ppm.

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
e 13C NMR:

o Acquire the spectrum using a proton-decoupled pulse program.

o Set the spectral width to cover the range of 0 to 220 ppm.

o Alarger number of scans will be required compared to 'H NMR to achieve an adequate
signal-to-noise ratio.

IR Spectroscopy

Sample Preparation (Vapor Phase):
 Inject a small amount of liquid methyl 4-oxohexanoate into a heated gas cell.

 Alternatively, for Attenuated Total Reflectance (ATR)-IR, a drop of the liquid sample can be
placed directly on the ATR crystal.

Instrumentation and Data Acquisition:
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Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

Acquire a background spectrum of the empty gas cell or the clean ATR crystal.

Acquire the sample spectrum over a range of approximately 4000 to 400 cm™1,

Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

Sample Preparation:

» Prepare a dilute solution of methyl 4-oxohexanoate in a volatile organic solvent such as
dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:
e Gas Chromatograph (GC):
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

o Injection: Inject a small volume (e.g., 1 yL) of the sample solution into the heated injection
port.

o Temperature Program: Use a temperature gradient to separate the components of the
sample. A typical program might start at 50°C and ramp up to 250°C.

e Mass Spectrometer (MS):
o lonization: Use electron ionization (El) at 70 eV.

o Mass Range: Scan a mass-to-charge ratio (m/z) range of approximately 30 to 200 amu.

Data Interpretation and Visualization

The following diagrams illustrate the key aspects of the spectral data and experimental
workflow.
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Figure 1. Relationship between the molecular structure and its spectral data.
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Figure 2. General experimental workflows for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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